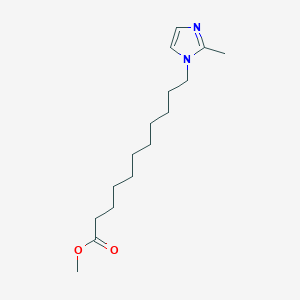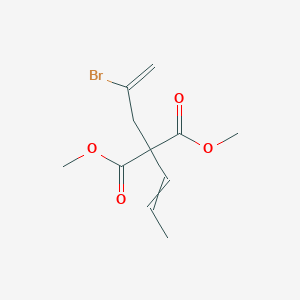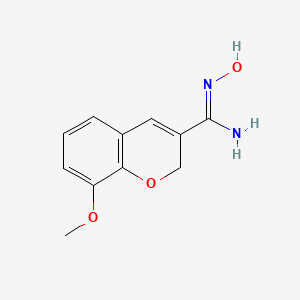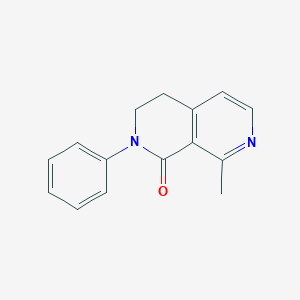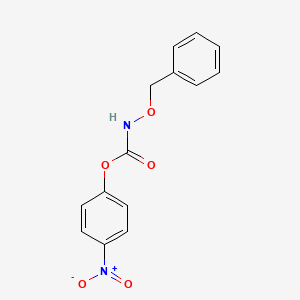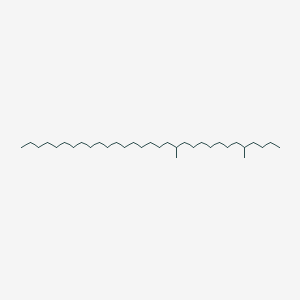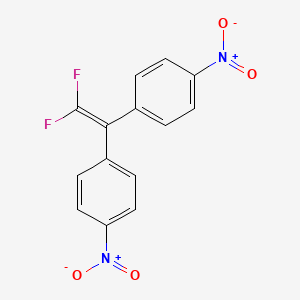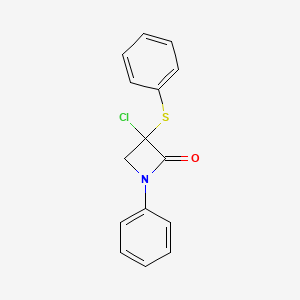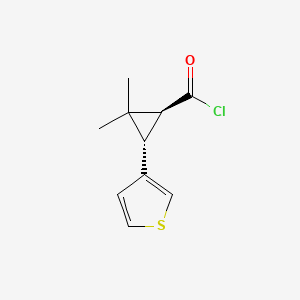
(1S,3S)-2,2-Dimethyl-3-(thiophen-3-yl)cyclopropane-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3S)-2,2-Dimethyl-3-(thiophen-3-yl)cyclopropane-1-carbonyl chloride is an organic compound that features a cyclopropane ring substituted with a thiophene group and a carbonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-2,2-Dimethyl-3-(thiophen-3-yl)cyclopropane-1-carbonyl chloride typically involves the cyclopropanation of a suitable precursor followed by the introduction of the thiophene group and the carbonyl chloride functionality. One common method involves the reaction of a thiophene derivative with a cyclopropane precursor under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(1S,3S)-2,2-Dimethyl-3-(thiophen-3-yl)cyclopropane-1-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction under appropriate conditions.
Addition Reactions: The cyclopropane ring can participate in addition reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as amines, alcohols, or thiols can be used to substitute the carbonyl chloride group.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the thiophene ring.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the thiophene ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield amides, esters, or thioesters, while oxidation and reduction reactions can modify the thiophene ring to form sulfoxides or sulfides.
Scientific Research Applications
(1S,3S)-2,2-Dimethyl-3-(thiophen-3-yl)cyclopropane-1-carbonyl chloride has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds in drug discovery.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,3S)-2,2-Dimethyl-3-(thiophen-3-yl)cyclopropane-1-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The thiophene ring may also interact with biological receptors or enzymes, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-3-(thiophen-3-yl)cyclopropane-1-carboxylic acid
- 2,2-Dimethyl-3-(thiophen-3-yl)cyclopropane-1-methanol
- 2,2-Dimethyl-3-(thiophen-3-yl)cyclopropane-1-amine
Uniqueness
(1S,3S)-2,2-Dimethyl-3-(thiophen-3-yl)cyclopropane-1-carbonyl chloride is unique due to the presence of the carbonyl chloride functional group, which imparts distinct reactivity compared to its analogs. This functional group allows for a wide range of chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
80138-93-8 |
|---|---|
Molecular Formula |
C10H11ClOS |
Molecular Weight |
214.71 g/mol |
IUPAC Name |
(1S,3S)-2,2-dimethyl-3-thiophen-3-ylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C10H11ClOS/c1-10(2)7(8(10)9(11)12)6-3-4-13-5-6/h3-5,7-8H,1-2H3/t7-,8+/m0/s1 |
InChI Key |
AOFMIJVSZTWSFC-JGVFFNPUSA-N |
Isomeric SMILES |
CC1([C@H]([C@@H]1C(=O)Cl)C2=CSC=C2)C |
Canonical SMILES |
CC1(C(C1C(=O)Cl)C2=CSC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-{[2-(4-Methoxyanilino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14419706.png)

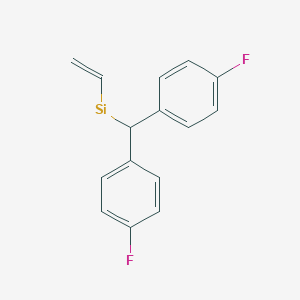
![Pyrrolidine, 1-[(4-methylphenyl)sulfonyl]-3-(phenylmethyl)-](/img/structure/B14419730.png)
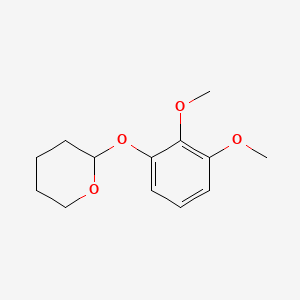
![6-[(2-Hydroxyethyl)(octyl)amino]hexanoic acid](/img/structure/B14419747.png)
